molecular formula C16H21NO4 B14807229 (2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Cat. No.: B14807229
M. Wt: 291.34 g/mol
InChI Key: AVJWMDCTKNYGAV-TZMCWYRMSA-N
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Description

(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base, while methylation can be done using methyl iodide or similar reagents.

    Esterification: The carboxylate groups are introduced through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, methyl iodide, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-methylpiperidine: A simpler analogue with similar structural features but lacking the dicarboxylate groups.

    4-Methylpiperidine-1-carboxylate: Another related compound with one carboxylate group.

    1-Benzylpiperidine: A structurally similar compound without the methyl and dicarboxylate groups.

Uniqueness

(2R,4R)-1-Benzyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate is unique due to the presence of both benzyl and methyl groups along with two carboxylate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-12-10-14(15(18)20-2)8-9-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14-/m1/s1

InChI Key

AVJWMDCTKNYGAV-TZMCWYRMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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